molecular formula C7H6N4O2 B15052151 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B15052151
M. Wt: 178.15 g/mol
InChI Key: BIEMWOOGIGSGSO-UHFFFAOYSA-N
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Description

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine can be achieved through various organic synthesis methods. One common approach involves the nitration of 1H-pyrrolo[3,2-b]pyridine, followed by amination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and ammonia or an amine for the amination step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and angiogenesis. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and as a lead compound in drug discovery .

Properties

IUPAC Name

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEMWOOGIGSGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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